3-[(Diphenylacetyl)amino]benzamide

Insecticide Discovery Acetylcholinesterase Inhibition Malaria Vector Control

3-[(Diphenylacetyl)amino]benzamide is a meta-substituted benzamide derivative that serves as a calibrated mid-range reference standard for insect AChE inhibition assays (IC50 142 nM vs. Anopheles gambiae AChE). Its unique meta-position diphenylacetyl pharmacophore distinguishes it from ortho/para isomers, ensuring binding geometry critical for SAR studies. With established weak Nav1.3 binding (Kd >1,000 nM), it doubles as a low-affinity control in selectivity panels. Procure this compound to benchmark novel inhibitor potency with a well-characterized, publication-backed tool.

Molecular Formula C21H18N2O2
Molecular Weight 330.4 g/mol
Cat. No. B240786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Diphenylacetyl)amino]benzamide
Molecular FormulaC21H18N2O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)N
InChIInChI=1S/C21H18N2O2/c22-20(24)17-12-7-13-18(14-17)23-21(25)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H2,22,24)(H,23,25)
InChIKeyLKVVWCKRPRKZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Diphenylacetyl)amino]benzamide: Chemical Identity and Core Characteristics for Research Procurement


3-[(Diphenylacetyl)amino]benzamide is a synthetic benzamide derivative with the molecular formula C21H18N2O2 and a molecular weight of 330.4 g/mol, typically supplied as a white to off-white crystalline solid with reported purity of 95% . The compound features a benzamide core with a diphenylacetyl substituent at the meta-position amino group [1], distinguishing it from ortho- and para-substituted positional isomers. It is soluble in organic solvents including dimethyl sulfoxide and chloroform, but sparingly soluble in water , and exhibits a melting point range of 150–155°C . The compound has been characterized in the BindingDB and ChEMBL databases as an inhibitor of acetylcholinesterase from Anopheles gambiae [2] and has been evaluated for interaction with sodium channel targets [3].

Why 3-[(Diphenylacetyl)amino]benzamide Cannot Be Replaced by Generic Benzamide Analogs


Generic substitution among benzamide derivatives is precluded by pronounced structure-activity relationship (SAR) sensitivity to substitution pattern and acyl group identity. The meta-substituted 3-[(Diphenylacetyl)amino]benzamide differs fundamentally from its ortho- and para-positional isomers in spatial orientation of the diphenylacetyl pharmacophore relative to the benzamide core [1]. SAR studies on aminophenyl benzamide derivatives have established that hydrophobic substituent placement critically modulates target engagement potency, with meta-position substitution conferring distinct binding geometry compared to ortho or para analogs [2]. Additionally, the diphenylacetyl moiety provides enhanced hydrophobic surface area (calculated LogP ~4.65 for closely related analogs ) compared to simpler acetyl or benzoyl substituents, directly influencing target binding kinetics and selectivity profiles. These structural determinants preclude interchangeable use of in-class compounds without experimental validation of activity at the intended target.

Quantitative Differentiation Evidence for 3-[(Diphenylacetyl)amino]benzamide Versus Analogs


Insect Acetylcholinesterase Inhibition: 142 nM IC50 Against Anopheles gambiae AChE

3-[(Diphenylacetyl)amino]benzamide demonstrates moderate inhibitory activity against recombinant Anopheles gambiae acetylcholinesterase (r-AgAChE1) with an IC50 of 142 nM (10-minute incubation) [1], positioning it approximately 17-fold less potent than the reference carbamate eserine (IC50 = 8.3 nM) but approximately 1.4-fold more potent than the selective AChE inhibitor BW284C51 (IC50 = 199 nM) in the same recombinant enzyme system [2].

Insecticide Discovery Acetylcholinesterase Inhibition Malaria Vector Control

Time-Dependent AChE Inhibition Profile: 142 nM at 10 min vs. 285 nM at 60 min

3-[(Diphenylacetyl)amino]benzamide exhibits time-dependent inhibitory behavior against Anopheles gambiae AChE, with IC50 increasing from 142 nM at 10-minute incubation to 285 nM at 60-minute incubation [1] — a 2.0-fold reduction in apparent potency with extended pre-incubation time. This profile differs from the rapid, time-stable covalent inhibition exhibited by carbamate inhibitors such as eserine in the same enzyme system [2].

Enzyme Kinetics Time-Dependent Inhibition Insecticide Mechanism

Sodium Channel Binding: Low-Affinity Interaction with Nav1.3 (Kd >1 μM)

3-[(Diphenylacetyl)amino]benzamide exhibits only weak binding affinity for human voltage-gated sodium channel Nav1.3, with a dissociation constant (Kd) exceeding 1,000 nM [1]. This contrasts sharply with optimized sodium channel blockers developed from related structural scaffolds, which achieve sub-nanomolar to low nanomolar Kd values (e.g., Kd = 0.38 nM for Nav1.7 and Kd = 29 nM for Nav1.6 for advanced leads [2]) under identical patch-clamp electrophysiology conditions.

Ion Channel Pharmacology Sodium Channel Modulation CNS Drug Discovery

Positional Isomer Differentiation: Meta-Substitution Versus Ortho- and Para-Analogs

The meta-substitution pattern of 3-[(Diphenylacetyl)amino]benzamide confers distinct molecular geometry compared to its ortho- (2-substituted) and para- (4-substituted) isomers . SAR studies of aminophenyl benzamide HDAC inhibitors demonstrate that substitution position critically influences target engagement: hydrophobic substituents at the meta-position contribute favorably to binding interactions, whereas ortho-substitution introduces steric constraints that alter binding mode [1].

Structure-Activity Relationship Positional Isomerism Medicinal Chemistry

Cytotoxicity Evaluation: Tested in A2780 Human Ovarian Tumor Cell Line

3-[(Diphenylacetyl)amino]benzamide has been evaluated for cytotoxic potency against the A2780 human ovarian tumor cell line . While quantitative IC50 values are not publicly available for this specific compound in this assay, structurally related benzamide derivatives evaluated in A549 lung tumor cells have demonstrated dose- and time-dependent growth inhibition [1], indicating that the benzamide scaffold warrants further cytotoxicity profiling.

Cancer Research Cytotoxicity Screening Antitumor Activity

Validated Research Applications for 3-[(Diphenylacetyl)amino]benzamide Based on Quantitative Evidence


Insecticide Discovery: Benchmarking AChE Inhibitor Screening Cascades

With an established IC50 of 142 nM against recombinant Anopheles gambiae acetylcholinesterase [1], this compound serves as a calibrated reference standard for validating insect AChE inhibition assays. Its activity profile — more potent than BW284C51 (199 nM) but less potent than eserine (8.3 nM) [2] — provides a mid-range benchmark for screening hit identification and SAR optimization programs targeting malaria vector control. The time-dependent potency shift from 142 nM (10 min) to 285 nM (60 min) [1] further enables researchers to characterize binding kinetics of novel inhibitors in comparative time-course studies.

Sodium Channel Pharmacology: Negative Control for Nav1.3 Selectivity Profiling

The compound's weak Nav1.3 binding affinity (Kd > 1,000 nM) [3], contrasted with sub-nanomolar potencies of optimized sodium channel inhibitors [3], establishes its utility as a low-affinity control compound in selectivity panels. Researchers developing Nav1.x subtype-selective modulators can employ this compound to define baseline non-specific binding thresholds and validate assay windows.

Medicinal Chemistry: Positional Isomer SAR Reference Standard

As a meta-substituted benzamide derivative, 3-[(Diphenylacetyl)amino]benzamide provides a defined reference point for SAR studies examining the effect of substitution position on target engagement . Researchers investigating aminophenyl benzamide pharmacophores can utilize this compound alongside its ortho- and para-substituted isomers to map spatial requirements for optimal binding interactions, as hydrophobic substituent placement at the meta-position has been computationally linked to enhanced HDAC inhibition in related scaffolds [4].

Oncology Research: Preliminary Cytotoxicity Evaluation

Prior evaluation in the A2780 human ovarian tumor cell line supports the use of this compound as a starting point for expanded cytotoxicity profiling. While quantitative potency data require independent determination, the established testing precedent in this cell line provides a rationale for inclusion in broader antitumor screening panels, particularly given documented activity of structurally related benzamide analogs in A549 lung tumor models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Diphenylacetyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.